Diabzi sting agonist-1
Description
Overview of the cGAS-STING Signaling Pathway in Host Defense Mechanisms
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a fundamental part of the innate immune system that detects the presence of DNA in the cell's cytosol. wikipedia.org Normally, DNA is confined within the cell's nucleus or mitochondria. wikipedia.org Its presence in the cytosol is a danger signal, often indicating viral or bacterial infection, or cellular damage. wikipedia.orgnih.gov
The pathway is initiated by the cGAS protein, which acts as a DNA sensor. nih.gov Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS is activated and synthesizes a second messenger molecule called cyclic GMP-AMP (cGAMP). wikipedia.orgnih.gov This cGAMP molecule then binds to the STING protein, which is located on the membrane of the endoplasmic reticulum. nih.govfrontiersin.org
This binding event triggers a conformational change in STING, leading to its activation. frontiersin.org Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus. frontiersin.org This process facilitates the recruitment and activation of the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. wikipedia.org Phosphorylated IRF3 then moves into the nucleus and drives the transcription of genes for type I interferons (IFNs) and other pro-inflammatory cytokines. wikipedia.orgnih.gov These cytokines are crucial for establishing an antiviral state, recruiting other immune cells, and orchestrating a broader immune response to clear the threat. wikipedia.orgmdpi.com The cGAS-STING pathway is essential for defense against DNA viruses and retroviruses. wikipedia.org
Rationale for Targeting the STING Pathway in Biomedical Research
Targeting the STING pathway has become a significant strategy in biomedical research, particularly in the field of cancer immunotherapy. aacrjournals.org The pathway's ability to induce type I interferons is critical for generating spontaneous, robust anti-tumor T-cell responses. nih.govmdpi.com Activation of STING within the tumor microenvironment can lead to the maturation of dendritic cells, enhanced cross-presentation of tumor antigens, and the recruitment of cytotoxic T-lymphocytes that can recognize and kill cancer cells. mdpi.comaacrjournals.org This has provided a strong rationale for developing STING agonists as therapeutic agents to convert immunologically "cold" tumors (lacking immune cells) into "hot" tumors that are responsive to immunotherapy. mdpi.com
Beyond cancer, the STING pathway is implicated in a variety of other conditions. Its role in detecting viral DNA makes it a target for developing broad-spectrum antiviral therapies. news-medical.net Research has shown that pharmacological activation of STING can block the replication of viruses like SARS-CoV-2, human parainfluenza virus, and rhinovirus. news-medical.netcaymanchem.com However, the pathway is a double-edged sword; while its activation is beneficial for fighting infections and cancer, chronic or excessive activation can drive inflammatory diseases. nih.govfrontiersin.org Therefore, modulating STING activity with either agonists or inhibitors is being explored for a range of diseases. researchgate.net
Emergence of diABZI STING Agonist-1 as a Non-Nucleotide Modulator
Early STING agonists were based on cyclic dinucleotides (CDNs), the natural ligands of STING, such as cGAMP. caymanchem.com While effective in activating the pathway, these CDN-based agonists often have properties that limit their therapeutic development. caymanchem.cominvivogen.com This prompted the search for non-nucleotide STING agonists with more favorable characteristics.
A high-throughput screen identified a class of compounds called amidobenzimidazoles (ABZIs) that could bind to the STING protein. aacrjournals.org Structural analysis revealed that two ABZI molecules occupied the cGAMP binding pocket in a STING dimer. aacrjournals.org This finding led to a rational design approach where two ABZI molecules were joined by a linker to create a dimeric compound. aacrjournals.orginvivogen.com Further optimization of this design resulted in the creation of this compound, also known as compound 3. aacrjournals.orginvivogen.com
This compound is a potent, selective, and non-nucleotide activator of the STING pathway. aacrjournals.orgmedchemexpress.com Unlike natural CDNs which require STING to adopt a "closed" conformation for activation, structural studies have indicated that diABZI activates the receptor while it maintains an "open" conformation. invivogen.com This unique mechanism of action may contribute to its distinct biological effects. The development of diABZI represents a significant advancement, providing a novel chemical tool with different physicochemical properties for studying and harnessing the therapeutic potential of the STING pathway. invivogen.com
Detailed Research Findings on this compound
| Finding Category | Description | Reference |
| Mechanism of Action | diABZI is a selective STING receptor agonist that binds to the cGAMP pocket as a dimer. It activates STING while maintaining an open conformation, unlike CDN agonists. This leads to the phosphorylation of TBK1 and IRF3, inducing the production of type I interferons and other pro-inflammatory cytokines. | aacrjournals.orginvivogen.com |
| In Vitro Activity | Induces secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs) with a half-maximal effective concentration (EC50) of 130 nM. It also shows activity in mouse cells with an EC50 of 186 nM. It inhibits the cytopathic effect of human coronavirus 229E (HCoV-229E) in MRC-5 cells with an EC50 of 3 nM. | medchemexpress.combiomol.com |
| Antiviral Research | In preclinical studies, diABZI has demonstrated the ability to inhibit SARS-CoV-2 infection and reduce viral RNA levels by approximately 1,000-fold in human respiratory epithelial cells. It was also found to be effective against the B.1.351 (South African) variant of SARS-CoV-2. | news-medical.netcaymanchem.com |
| Anti-Tumor Research | In a mouse model of colorectal cancer (CT26), diABZI treatment resulted in significant tumor growth inhibition and improved survival, with a majority of mice remaining tumor-free. This anti-tumor activity was shown to be dependent on CD8+ T cells, indicating activation of the adaptive immune response. | aacrjournals.orgmedchemexpress.com |
| Immune Cell Interaction | Research shows that diABZI can enhance the cytotoxicity of T-cells toward cancer cells. It activates STING-mediated and T-cell receptor (TCR) signaling pathways and improves the presentation of antigens by tumor cells, thereby increasing the affinity of TCR-T cells for their targets. | nih.gov |
| Inflammatory Response | In murine macrophages, diABZI induces the release of IFNα, IFNβ, CXCL10, IL-6, and TNFα. However, airway administration in mice can also trigger acute neutrophilic inflammation, DNA release, and PANoptosis (a form of inflammatory cell death), highlighting the potent inflammatory nature of STING activation. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLMVXWAHNTPRF-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51N13O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138498-18-5 | |
| Record name | Diabzi sting agonist-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138498185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIABZI STING AGONIST-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7DUG75C36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Diabzi Sting Agonist 1 Activation
Structural Basis of diABZI Interaction with STING
The activation of the STING pathway by diABZI is rooted in its unique interaction with the STING protein, which differs significantly from that of endogenous ligands.
Dimerization and Conformational Dynamics of STING upon diABZI Binding
The STING protein exists as a homodimer in the endoplasmic reticulum membrane. nih.gov The binding of an agonist is a critical step that induces conformational changes necessary for downstream signaling. embopress.org diABZI, a dimeric amidobenzimidazole, was designed to take advantage of the symmetrical nature of the STING dimer. invivogen.com It is composed of two amidobenzimidazole (ABZI) molecules connected by a linker, allowing a single diABZI molecule to engage both protomers of the STING dimer simultaneously. nih.gov
Upon binding, diABZI stabilizes the STING dimer and induces its activation. nih.govx-mol.com This activation leads to the multimerization or oligomerization of STING dimers, forming higher-order structures that serve as a scaffold for the recruitment of downstream signaling proteins. embopress.orgbiorxiv.org This process is visually confirmed by the formation of STING-GFP puncta in cells treated with diABZI, which corresponds to the multimerization of STING following ligand binding. biorxiv.org
Comparative Analysis of diABZI and Cyclic Dinucleotide (CDN) Binding Modes
A key distinction in diABZI's mechanism lies in the conformational state it induces in STING compared to natural CDN ligands like 2'3'-cGAMP. Structural studies have revealed that CDNs bind to a V-shaped pocket at the dimer interface and promote a "closed" conformation of the STING ligand-binding domain (LBD). embopress.orgutsouthwestern.edu This change involves the movement of a "lid" structure to cover the binding pocket, effectively burying the CDN ligand. invivogen.combiorxiv.org
In stark contrast, diABZI activates STING while maintaining the LBD in an "open" conformation, similar to the unbound (apo) state. nih.govinvivogen.com This "open lid" binding mode is a distinctive feature of diABZI and other amidobenzimidazole-class agonists. biorxiv.orgutsouthwestern.edu This unique mechanism may contribute to its enhanced cellular potency compared to CDNs. While molecular dynamics simulations suggest that diABZI might induce a transition from an "open" monomer state to a "closed" dimer state, the predominant structural evidence points to activation occurring in an open conformation. researchgate.net
Downstream Signaling Cascade Initiation
The conformational changes induced by diABZI binding trigger a well-defined signaling cascade, leading to the production of interferons and other cytokines.
Phosphorylation of TBK1 and IRF3
Once activated, the STING protein translocates from the endoplasmic reticulum to the Golgi apparatus. nih.govutsouthwestern.edu In the Golgi, the activated STING oligomers serve as a platform to recruit and activate TANK-binding kinase 1 (TBK1). nih.govpnas.org TBK1 then phosphorylates itself (autophosphorylation) and specific residues on the C-terminal tail of STING, notably Serine 366 in human STING. embopress.orgpnas.org
This phosphorylation of STING creates a docking site for the recruitment of Interferon Regulatory Factor 3 (IRF3). nih.govembopress.org TBK1, now in proximity, phosphorylates IRF3. nih.govasm.org This phosphorylation is a critical activation step, causing IRF3 to dimerize and translocate into the nucleus, where it functions as a transcription factor to drive the expression of Type I interferons (IFN-I), such as IFN-β. nih.govpnas.orgnih.gov Studies consistently show that treatment with diABZI leads to the robust phosphorylation of both TBK1 and IRF3. nih.govaacrjournals.orgtandfonline.com
Activation of NF-κB Signaling Pathways
In addition to the TBK1-IRF3 axis, STING activation by diABZI also robustly triggers the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov This pathway is responsible for inducing the expression of a wide range of pro-inflammatory cytokines. nih.gov The activation of STING leads to the phosphorylation of key proteins in the NF-κB cascade, including the NF-κB subunit p65. pnas.orgnih.gov This activation contributes to the comprehensive inflammatory response initiated by diABZI. nih.govmdpi.com
Gene Expression Modulation and Cytokine Induction Profiles
The culmination of the diABZI-induced signaling cascade is a significant alteration in the cellular gene expression landscape, characterized by the potent induction of interferons and pro-inflammatory cytokines. Treatment of various cell types, including human peripheral blood mononuclear cells (PBMCs) and monocytes, with diABZI results in the transcriptional upregulation of numerous genes. news-medical.net
The primary outcome is a strong Type I interferon response, with a significant increase in the expression of IFNB1 (the gene for IFN-β). nih.gov Beyond interferons, diABZI stimulates the expression and secretion of a broad panel of cytokines and chemokines. These include, but are not limited to, Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and CXCL10. nih.govresearchgate.net The specific profile and kinetics of cytokine induction can vary, but a rapid and potent release of these inflammatory mediators is a hallmark of diABZI activity. nih.govresearchgate.net For instance, in human T-cells and peripheral blood lymphocytes, diABZI significantly increased the expression of IFN-β, CXCL10, and IL-6. nih.gov
Table 1: Cytokine and Gene Induction by diABZI STING Agonist-1 This table summarizes research findings on the induction of key genes and cytokines following treatment with diABZI.
| Induced Molecule | Finding | Cell Type/Model | Citation |
|---|---|---|---|
| IFN-β | Significantly increased gene expression and secretion. | Human T-cells (HATs), PBLs, Mouse Models | nih.gov, researchgate.net |
| TNF | Induced transcription and secretion. | Human Monocytes, Mouse Models | , researchgate.net |
| IL-6 | Significantly increased gene expression and secretion. | Human T-cells (HATs), PBLs, Human Monocytes | nih.gov, |
| CXCL10 | Increased gene expression. | Human T-cells (HATs), PBLs, Human Monocytes | nih.gov, |
| IRF3 Pathway | Increased phosphorylation of IRF3. | Hep2, H1-HeLa, T-cells | nih.gov, nih.gov |
| NF-κB Pathway | Increased phosphorylation of p65. | T-cells | nih.gov |
| Antiviral Genes | Activated 146 genes associated with antiviral IFN pathways. | Mouse Lung Cells | news-medical.net |
Type I Interferon (IFN-I) Induction Dynamics
A primary consequence of STING activation by diABZI is the robust and rapid induction of type I interferons (IFN-I), such as IFN-β. invivogen.commdpi.com In human peripheral blood mononuclear cells (PBMCs), diABZI induces the secretion of IFN-β with a half-maximal effective concentration (EC50) of 130 nM. caymanchem.comcaymanchem.com Studies in mice have demonstrated that systemic administration of diABZI leads to a significant, STING-dependent increase in serum levels of IFN-β. caymanchem.commedchemexpress.com
The kinetics of IFN-I induction are transient. For instance, in mouse lung cells, diABZI treatment leads to a temporary increase in type I and type III interferons. news-medical.net This transient nature is a key feature of the response, with inflammatory gene expression often returning to baseline levels within 24 hours. biorxiv.org The activation of the TBK1-IRF3 signaling axis is directly responsible for this IFN-I production. news-medical.net In THP-1 Dual cells, a human monocyte cell line, phosphorylation of STING, TBK1, and IRF3 is evident within one hour of treatment, peaking between 2 to 4 hours. biorxiv.org
Pro-inflammatory Cytokine and Chemokine Secretion
Beyond IFN-I, diABZI-mediated STING activation also prompts the secretion of a broad range of pro-inflammatory cytokines and chemokines. This is largely driven by the activation of the NF-κB signaling pathway. nih.gov In vivo studies in wild-type mice have shown that administration of diABZI leads to increased serum levels of Tumor Necrosis Factor (TNF-α), Interleukin-6 (IL-6), and CXCL1 (also known as KC/GROα). caymanchem.commedchemexpress.com This effect is absent in STING knockout mice, confirming the pathway's dependence. caymanchem.commedchemexpress.com
In various cell models, the cytokine response is dose-dependent. acs.org For example, in primary human nasal and bronchial tissues infected with viruses, diABZI treatment significantly increased the secretion of cytokines like IFNβ, IL-6, and IP-10 (CXCL10) over time, with detection as early as 3 hours post-treatment. acs.org Similarly, human macrophages treated with diABZI secrete type I IFNs, IL-6, and TNFα. acs.org The expression of these inflammatory genes, such as Il6 and Tnf, can be slightly delayed but prolonged compared to other agonists, yet typically returns to baseline within 24 hours. biorxiv.org
Cell-Specific Activation Kinetics and Potency
The effects of diABZI are not uniform across all cell types, with notable differences in activation kinetics and potency observed in various immune and non-immune cells.
Differential Responses in Immune Cell Subsets
The potency of diABZI varies among different immune cell populations. It is a potent activator of human PBMCs, with an EC50 of 130 nM for IFN-β secretion. caymanchem.combiomol.com
Macrophages and Dendritic Cells (DCs): These professional antigen-presenting cells are key targets for STING agonists. biorxiv.org Treatment of human macrophages with diABZI leads to their activation, characterized by the upregulation of costimulatory molecules and the secretion of type I IFNs, IL-6, and TNFα. acs.org Similarly, diABZI promotes the maturation and activation of DCs, which is crucial for initiating antitumor T-cell responses. biorxiv.orgnih.govdovepress.com Studies with polymer-conjugated diABZI have shown enhanced uptake by tumor-associated macrophages and DCs, leading to increased STING activation within the tumor microenvironment. biorxiv.orgbiorxiv.org
T-cells: While STING is expressed in T-cells, diABZI's primary role in enhancing T-cell function is often indirect, through the activation of antigen-presenting cells. nih.gov However, some studies suggest direct effects as well. For instance, diABZI stimulation of T-cells can lead to the phosphorylation of STING and activation of downstream signaling pathways. nih.gov Furthermore, combining diABZI with T-cell engager therapies has been shown to increase the cytotoxicity of T-cells against cancer cells by enhancing the production of effector cytokines like IFN-γ and granzyme B. ashpublications.orgashpublications.org Systemic diABZI administration can induce activation markers like CD69 on splenic and tumor-infiltrating T-cells. snmjournals.org
Table 1: Potency of diABZI in Different Immune Cell Contexts
| Cell Type/System | Species | Measured Effect | EC50 Value |
|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | IFN-β Secretion | 130 nM caymanchem.combiomol.com |
| Peripheral Blood Mononuclear Cells (PBMCs) | Mouse | IFN-β Secretion | 186 nM medchemexpress.comptgcn.com |
| THP1-Dual™ Cells (Monocyte Reporter Line) | Human | IRF-Inducible Luciferase | 0.144 ± 0.149 nM biorxiv.org |
This table is interactive. Click on the headers to sort the data.
Activation Efficacy in Non-Immune Cell Lines
The STING pathway is not exclusive to immune cells; it is also present and can be activated in various non-immune cell types, including cancer cells and epithelial cells. fupress.net
Cancer Cell Lines: diABZI has demonstrated direct activity in multiple cancer cell lines. In several human acute myeloid leukemia (AML) cell lines, diABZI induced apoptosis in a STING-dependent manner. ashpublications.org It has also been shown to reduce proliferation in melanoma cell lines. frontiersin.org In pancreatic cancer cell lines, MEK inhibitors were found to synergize with diABZI to induce type I IFN-dependent cell death. nih.gov The combination of diABZI with BRAF inhibitors has also been shown to enhance cell death in melanoma cells. researchgate.net
Epithelial and Other Non-Immune Cells: In the context of viral infections, diABZI has shown efficacy in respiratory epithelial cells. It inhibited SARS-CoV-2 infection in Calu-3 human lung cancer epithelial cells and in primary human bronchial airway epithelial cells. news-medical.net It is also effective against human coronavirus 229E in MRC-5 human lung fibroblast cells with an EC50 of 3 nM. caymanchem.combiomol.com This broad activity highlights that diABZI can trigger protective innate immune responses in the non-immune cells that are often the first line of defense against pathogens. news-medical.net
Table 2: Efficacy of diABZI in Non-Immune Cell Lines
| Cell Line | Cell Type | Context | Finding |
|---|---|---|---|
| MRC-5 | Human Lung Fibroblast | Coronavirus Infection (HCoV-229E) | Inhibited cytopathic effect with an EC50 of 3 nM. caymanchem.combiomol.com |
| Calu-3 | Human Lung Epithelial Cancer | SARS-CoV-2 Infection | Caused a ~1,000-fold reduction in viral RNA. news-medical.net |
| Primary Human Bronchial Epithelial Cells | Human Airway Epithelial | SARS-CoV-2 Infection | Decreased viral RNA levels. biomol.com |
| Human AML Cell Lines (e.g., MOLM-13, OCI-AML3) | Human Acute Myeloid Leukemia | Cancer Cytotoxicity | Active as a single agent in 5 out of 6 lines tested. ashpublications.org |
| C32, SK-MEL-28 | Human Melanoma | Cancer Cytotoxicity | Induced cell death, enhanced by BRAF inhibitors. frontiersin.orgresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Preclinical Biological Efficacy in Disease Models
Antiviral Research Applications of diABZI STING Agonist-1
Research has demonstrated that diABZI possesses broad-spectrum antiviral activity, particularly against respiratory viruses. nih.gov Its mechanism revolves around stimulating host-directed therapies, which mobilize the body's own antiviral defenses to combat infections. nih.gov Unlike natural STING ligands like cyclic dinucleotides (CDNs), which have limitations in stability and cell permeability, synthetic agonists like diABZI show higher potency and favorable bioavailability, making them effective tools for antiviral research. invivogen.comnih.gov Studies have highlighted its potential against several human coronaviruses, parainfluenza virus, and rhinovirus. asm.orgmdpi.com
Inhibition of Viral Replication in In Vitro Cellular Models
In laboratory settings using cell cultures, diABZI has shown a potent ability to inhibit the replication of several respiratory viruses. Its efficacy is observed in various human cell lines, including lung epithelial cells, which are primary targets for such infections. nih.govnih.gov
The antiviral activity of diABZI against SARS-CoV-2 is well-documented. SARS-CoV-2 is known to evade the host's initial immune detection, leading to a delayed interferon response. news-medical.netnih.gov diABZI counters this by directly activating the STING pathway, leading to a rapid and transient induction of IFN signaling. nih.gov This activation triggers the TBK1-IRF3 signaling axis, resulting in the production of type I and type III interferons and the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state within the cells. mdpi.comnews-medical.net
Treatment of human respiratory epithelial cells with diABZI leads to a dramatic inhibition of SARS-CoV-2 infection, with some studies reporting an approximate 1,000-fold reduction in viral RNA levels. news-medical.net The compound has demonstrated efficacy against multiple SARS-CoV-2 strains, including variants of concern such as B.1.351. nih.govcaymanchem.com Its mechanism is primarily dependent on IFN signaling, and it has been shown to be effective in both primary human bronchial epithelial cells and transformed cell lines like Calu-3. news-medical.netnih.gov In ex vivo models using human lung tissue slices, diABZI pretreatment also significantly blocked SARS-CoV-2 infection. asm.org
| Virus | Cell Model | Key Findings | Reference |
|---|---|---|---|
| SARS-CoV-2 | Calu-3 Cells | ~1,000-fold reduction in viral RNA levels. Effective when applied before or after infection. | news-medical.net |
| SARS-CoV-2 | Primary Human Bronchial Epithelial (NHBE) Cells | Potent inhibition of viral replication and reduction in viral RNA. | nih.gov |
| SARS-CoV-2 | A549/ACE2 Cells | Robustly blocks viral infection through STING activation. | asm.org |
| HCoV-229E | MRC-5 Cells | Inhibited the cytopathic effect of the virus with high potency (EC50 = 3 nM). | caymanchem.com |
| PIV3 | Primary Human Bronchial Epithelial Cells | Antiviral activity dependent on the induction of type I interferon responses. | nih.gov |
| HRV16 | Primary Human Bronchial Epithelial Cells | Antiviral activity dependent on the induction of ATG5-dependent autophagy. | nih.gov |
The antiviral effects of diABZI extend to other respiratory RNA viruses, such as human parainfluenza virus type 3 (PIV3) and human rhinovirus 16 (HRV16). nih.govnih.gov A notable finding is that the STING pathway activation by diABZI can engage distinct antiviral mechanisms depending on the virus. nih.govresearchgate.net
For PIV3, the antiviral activity of diABZI is dependent on the induction of type I interferon responses through the TANK-binding kinase 1 (TBK1). nih.gov In contrast, its activity against HRV16 relies on the induction of autophagy, specifically requiring the autophagy-related gene 5 (ATG5). nih.govnih.gov This demonstrates that a single STING agonist can trigger different downstream effector pathways to control different viral infections, highlighting the versatility of this therapeutic approach. nih.gov
SARS-CoV-2 Infection Inhibition Mechanisms
Efficacy in In Vivo Viral Infection Models
The promising results from in vitro studies have been further validated in preclinical animal models, confirming the antiviral potential of diABZI in a living system.
In mouse models of SARS-CoV-2 infection, such as K18-hACE2 transgenic mice that express the human ACE2 receptor, intranasal administration of diABZI has been shown to be highly protective. nih.govnews-medical.net Treatment administered either before or after viral infection conferred complete protection from severe respiratory disease. nih.gov
Mice treated with diABZI exhibited a significant reduction in viral load in both the lungs and nasal turbinates. news-medical.net Furthermore, the treated mice were protected from significant weight loss, a key indicator of disease severity, whereas untreated mice typically lost a substantial percentage of their body weight. news-medical.netnih.gov These findings suggest that diABZI effectively controls viral replication and mitigates disease progression in vivo. nih.govnews-medical.net
The protective effects of diABZI in animal models are linked to its ability to elicit a rapid and robust, yet transient, immune response in the lungs. nih.govcaymanchem.com Intranasal delivery of the compound leads to the activation of STING, which results in the production of interferons, as well as a cascade of proinflammatory cytokines and chemokines. nih.govnews-medical.net This response includes the activation of lymphocytes and other immune cells, such as dendritic cells and myeloid cells, in the lungs. nih.govnih.gov
This mobilization of the innate immune system creates a potent antiviral environment that inhibits viral replication and helps the host to control the infection effectively. nih.gov The stimulation of IFNs, cytokines, and chemokines indicates that diABZI treatment is beneficial for establishing protective immunity against SARS-CoV-2. news-medical.net Mice treated with the compound were more likely to fully recover from the infection. news-medical.net
| Virus | Animal Model | Key Findings | Reference |
|---|---|---|---|
| SARS-CoV-2 | K18-hACE2 Transgenic Mice | Conferred complete protection from severe respiratory disease and weight loss. | nih.govnews-medical.net |
| SARS-CoV-2 | K18-hACE2 Transgenic Mice | Significant reduction in viral load in lungs and nasal turbinates. | news-medical.net |
| SARS-CoV-2 | K18-hACE2 Transgenic Mice | Induced transient production of proinflammatory cytokines and lymphocyte activation in the lung. | nih.gov |
| SARS-CoV-2 (B.1.351 variant) | Mouse Model | Showed protective effects against a variant of concern. | news-medical.netcaymanchem.com |
Modulation of Viral Load and Disease Progression in Preclinical Systems
Autophagy Induction as an Antiviral Mechanism
Activation of the STING pathway by diABZI initiates potent host defense mechanisms against a variety of viral pathogens. nih.govfrontiersin.org Research has demonstrated that its antiviral activity is not solely reliant on the well-established interferon response but also involves the induction of autophagy, a cellular process of degradation and recycling. nih.gov This dual mechanism allows for a broader spectrum of antiviral action. Studies have shown that diABZI is effective against respiratory viruses such as human parainfluenza virus type 3 (PIV3), human rhinovirus 16 (HRV16), and coronaviruses, including SARS-CoV-2. frontiersin.orgnih.govasm.orgnih.gov The engagement of either the interferon pathway or the autophagy pathway can be pathogen-specific, highlighting the versatility of STING-mediated immunity. nih.gov
ATG5-Dependent Autophagy Pathways
A key finding in the study of diABZI's antiviral effects is the differential use of cellular pathways to combat different viruses. nih.gov Research has specifically implicated Autophagy Related 5 (ATG5), a crucial gene in the formation of autophagosomes, in the antiviral activity of diABZI. nih.gov Studies using the dimeric amidobenzimidazole (diABZI) have revealed that while its efficacy against PIV3 is primarily dependent on type I interferon responses, its activity against HRV16 requires the induction of ATG5-dependent autophagy. nih.gov This indicates that upon activation by diABZI, STING can trigger distinct downstream antiviral mechanisms. nih.gov The induction of ATG5-dependent autophagy has been identified as a critical pathway for the clearance of certain viruses from the cytosol. nih.gov
Interplay Between IFN Responses and Autophagy
The activation of STING by diABZI concurrently stimulates both type I interferon (IFN) production and autophagy, two critical arms of the innate immune response. frontiersin.orgnih.gov Upon treatment with diABZI, researchers have observed the activation of both the Interferon Regulatory Factor (IRF) pathway, leading to IFN production, and the autophagy pathway, indicated by the conversion of LC3-I to LC3-II. nih.gov However, the reliance on each pathway for viral clearance appears to be virus-specific.
For instance, in the context of respiratory virus infections, the antiviral action against PIV3 is predominantly mediated by IFN responses through TANK-binding kinase 1 (TBK1). nih.gov In contrast, the control of HRV16 infection is mainly dependent on the induction of autophagy. nih.gov This demonstrates that STING activation by diABZI can engage distinct effector functions. nih.gov While both pathways are initiated, the host defense may preferentially utilize one over the other depending on the nature of the viral threat, showcasing a sophisticated interplay between these two fundamental cellular processes. frontiersin.orgnih.gov
Oncological Research Applications of this compound
In oncological research, diABZI has shown significant promise as an immunotherapeutic agent. fupress.netinvivogen.com Its ability to activate the STING pathway within the tumor microenvironment can transform an immunologically "cold" tumor into a "hot" one, thereby priming it for recognition and elimination by the immune system. fupress.netfrontiersin.org Preclinical studies in various cancer models have demonstrated that diABZI can lead to tumor regression and the development of long-term immunological memory. fupress.netfrontiersin.org
Direct Antitumor Effects in In Vitro Cancer Models
Beyond its well-documented role in stimulating anti-tumor immunity, research indicates that diABZI can exert direct effects on cancer cells in vitro. These studies, conducted on isolated cancer cell lines, reveal that STING activation can intrinsically inhibit cancer cell growth and induce cell death, independent of a complex immune environment. frontiersin.orgflvc.org
Laboratory studies have consistently shown that diABZI can negatively impact the proliferation and viability of various cancer cell lines. In models of melanoma, a cancer type known for resistance to therapy, treatment with diABZI has been shown to reduce cancer cell proliferation. frontiersin.orgfrontiersin.org Similarly, in studies using patient-derived Primary Effusion Lymphoma (PEL) cell lines that express STING, diABZI treatment led to a dose-dependent decrease in both cell growth and viability. flvc.org These findings suggest a direct cytostatic or cytotoxic effect of STING pathway activation on tumor cells.
Table 1: Effect of diABZI on Cancer Cell Viability and Growth in In Vitro Models
| Cell Line Type | Cancer Model | Observed Effect | Reference |
|---|---|---|---|
| Melanoma Cells (C32, SK-MEL-28) | Melanoma | Reduced cell proliferation | frontiersin.org |
| Primary Effusion Lymphoma (PEL) | Lymphoma | Decreased cell growth and viability | flvc.org |
| Colorectal Tumor Cells (CT-26) | Colorectal Cancer | Tumor growth inhibition | fupress.net |
A significant finding in oncological research is the ability of diABZI to induce a specific form of regulated cell death known as PANoptosis. nih.govthno.org PANoptosis is a coordinated inflammatory cell death pathway that incorporates features of pyroptosis, apoptosis, and necroptosis. thno.org The activation of STING by diABZI triggers a signaling cascade that culminates in PANoptosis. nih.govx-mol.com
Mechanistically, diABZI-induced STING activation leads to the phosphorylation of TBK1/IRF3, resulting in a type I IFN response, and also activates NF-κB, which promotes the production of pro-inflammatory cytokines like TNFα and IL-6. nih.govthno.orgx-mol.com The subsequent signaling through interferon and TNF receptors can activate downstream molecules such as ZBP1 and RIPK3, which are central to initiating the molecular machinery of necroptosis (via MLKL phosphorylation) and apoptosis (via caspase-3 cleavage). nih.govx-mol.com Simultaneously, STING activation can lead to inflammasome formation (NLRP3 or AIM2), triggering pyroptosis through gasdermin D. x-mol.com This multipronged induction of cell death pathways makes PANoptosis a potent mechanism for tumor cell elimination and is a key feature of diABZI's direct antitumor effects. nih.govthno.org
Table 2: Mechanistic Steps in diABZI-Induced PANoptosis
| Step | Molecular Events | Outcome | Reference |
|---|---|---|---|
| 1. STING Activation | diABZI binds to and activates STING dimers. | Initiation of downstream signaling. | nih.govx-mol.com |
| 2. IFN & Cytokine Production | Phosphorylation of TBK1/IRF3 and activation of NF-κB. | Production of Type I IFNs, TNFα, and IL-6. | nih.govthno.orgx-mol.com |
| 3. Apoptosis Induction | Activation of RIPK3/ASC/CASP8 complex. | Cleavage of Caspase-3. | nih.govx-mol.com |
| 4. Necroptosis Induction | Activation of ZBP1 and RIPK3. | Phosphorylation of MLKL. | nih.govthno.orgx-mol.com |
| 5. Pyroptosis Induction | Sensing by NLRP3 or AIM2 inflammasomes. | Cleavage of Gasdermin D and release of IL-1β. | x-mol.com |
| Overall Effect | Coordinated activation of multiple cell death pathways. | PANoptosis and inflammatory cell death. | nih.govthno.org |
Abrogation of NRF2-Dependent Antioxidative Responses
A key aspect of diABZI's mechanism of action involves its ability to counteract the protective mechanisms within cancer cells, specifically by disrupting the NRF2-dependent antioxidative response. frontiersin.org
Mechanism of Action: In cancer cells, metabolic stress often leads to the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that orchestrates the expression of a suite of antioxidative and cytoprotective genes. frontiersin.org This NRF2-mediated response is a primary driver of therapy resistance, as it shields cancer cells from the oxidative stress induced by various anticancer agents. frontiersin.org
Role of STING Activation: The activation of the STING pathway by diABZI leads to the production of type I interferons (IFNs). frontiersin.org These IFNs, in turn, have been shown to abrogate the function of NRF2. frontiersin.org By activating STING, diABZI effectively dismantles this protective shield, rendering cancer cells more susceptible to therapeutic interventions. frontiersin.orgnih.gov
Preclinical Findings: In preclinical studies involving melanoma cells, pharmacological activation of STING using diABZI resulted in the downregulation of NRF2-dependent antioxidative responses. frontiersin.orgfrontiersin.org This abrogation of NRF2 function sensitized melanoma cells to BRAF inhibitors, a class of targeted therapy drugs. frontiersin.orgnih.gov The combination of diABZI with BRAF inhibitors led to a significant reduction in cell proliferation and migration, and the induction of apoptosis. nih.gov Immunoblot analysis has confirmed a decrease in NRF2 protein levels following treatment with diABZI. frontiersin.org
Immunomodulatory Antitumor Activity in Preclinical Cancer Models
The antitumor effects of diABZI are largely attributed to its profound immunomodulatory capabilities, which bridge the innate and adaptive immune systems to mount a robust attack against cancerous cells. aacrjournals.org
Enhancement of Adaptive Immune Responses
diABZI has been shown to significantly enhance adaptive immune responses, a critical component for long-term tumor control and the generation of immunological memory. aacrjournals.org
A crucial step in initiating an adaptive immune response is the presentation of tumor antigens to T cells. diABZI enhances this process through several mechanisms:
Upregulation of MHC Molecules: Activation of the STING pathway by diABZI leads to an increased expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells. nih.gov This is a direct consequence of the downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the production of type I IFNs. frontiersin.orgnih.gov
Enhanced Dendritic Cell Maturation: STING agonists, including diABZI, are highly effective at inducing the maturation of dendritic cells (DCs). biorxiv.org Mature DCs are essential for processing and presenting antigens to naive T cells in the lymph nodes. biorxiv.orgrsc.org Studies have shown that diABZI induces the expression of MHC class II and costimulatory molecules such as CD80, CD86, and CD40 on DCs. biorxiv.org
STAT1-Mediated Signaling: Research has indicated that the phosphorylation of STAT1, a key signaling molecule downstream of interferon receptors, is significantly enhanced by diABZI treatment in both cell lines and tumors. nih.gov This STAT1 activation is linked to the promotion of tumor antigen presentation. nih.gov
The ultimate goal of an antitumor immune response is the elimination of cancer cells by cytotoxic T lymphocytes (CD8+ T cells). diABZI plays a pivotal role in mobilizing and enhancing the function of these effector cells:
Increased T-cell Infiltration: Activation of the STING pathway promotes the production of chemokines, such as CXCL9 and CXCL10, which are crucial for recruiting CD8+ T cells into the tumor microenvironment. frontiersin.org Preclinical studies have consistently shown that treatment with diABZI leads to increased infiltration of CD8+ T cells into tumors.
Enhanced T-cell Cytotoxicity: diABZI not only increases the number of T cells within the tumor but also enhances their cytotoxic capacity. researchgate.netnih.gov Studies have demonstrated that diABZI increases the expression of interferon-gamma (IFN-γ) and granzyme B in T cells, both of which are critical for their tumor-killing function. ashpublications.org In pancreatic cancer models, diABZI treatment increased the frequency and activity of cytotoxic T cells within tumors while decreasing the levels of immunosuppressive regulatory T cells.
Recent findings have illuminated a direct interplay between STING activation by diABZI and the T-cell receptor (TCR) signaling pathway:
Activation of TCR Signaling: Studies have shown that diABZI can activate TCR signaling pathways in T cells. researchgate.netnih.gov This cross-talk is believed to be essential for optimizing sustained antigen-specific immunity. researchgate.netnih.gov
Enhanced TCR-T Cell Efficacy: In the context of TCR-engineered T cell (TCR-T) therapy, diABZI has been shown to enhance the efficacy of these engineered cells. researchgate.netnih.gov By activating both STING-mediated and TCR signaling pathways, diABZI improves the ability of TCR-T cells to recognize and kill tumor cells, even those with low antigen expression. researchgate.netnih.gov
CD8+ T-cell Mobilization and Cytotoxicity
Efficacy in Syngeneic Tumor Models (e.g., Colorectal Cancer, Melanoma)
The preclinical antitumor efficacy of diABZI has been robustly demonstrated in various syngeneic tumor models, which utilize immunocompetent mice to better recapitulate the clinical setting.
Colorectal Cancer: In the CT26 colorectal cancer model, systemic administration of diABZI has been shown to induce durable tumor regression and increase survival. aacrjournals.orgfupress.netcaymanchem.com In one study, 80% of treated mice remained tumor-free at the end of the study period. fupress.netmdpi.com This antitumor activity was found to be dependent on CD8+ T cells, highlighting the critical role of the adaptive immune response. aacrjournals.org
Melanoma: In melanoma models, diABZI has shown efficacy in overcoming resistance to targeted therapies. frontiersin.org By abrogating the NRF2-dependent antioxidative response, diABZI sensitizes melanoma cells to BRAF inhibitors. frontiersin.org Furthermore, in melanoma models with deficient STING activity, diABZI was able to restore STING function and enhance antitumor immunity.
Table 1: Preclinical Efficacy of diABZI in Syngeneic Tumor Models
| Tumor Model | Key Findings | Reference |
| CT26 Colorectal Cancer | - Significant tumor growth inhibition and increased survival. caymanchem.commdpi.com - 80% of mice became tumor-free. fupress.netmdpi.com - Antitumor activity is dependent on CD8+ T cells. aacrjournals.org | aacrjournals.orgfupress.netcaymanchem.commdpi.com |
| Melanoma | - Overcomes resistance to BRAF inhibitors by abrogating NRF2-dependent responses. frontiersin.org - Restores STING function in deficient models. - Enhances antitumor immunity. | frontiersin.org |
| Pancreatic Cancer | - Altered tumor architecture and immune profiles. - Increased survival of tumor-bearing animals. - Enhanced frequency and activity of cytotoxic T cells. |
Synergistic Effects with Established Immunotherapeutic Strategies
The activation of the STING (Stimulator of Interferon Genes) pathway by agonists like diABZI not only demonstrates standalone anti-tumor effects but also shows significant potential to augment the efficacy of existing cancer treatments. By fostering a pro-inflammatory tumor microenvironment, these agonists can overcome resistance mechanisms and create synergistic effects when combined with other immunotherapeutic strategies and conventional treatments like radiotherapy.
Combination with Immune Checkpoint Inhibitors (ICIs)
Preclinical research has consistently highlighted the synergistic potential of combining STING agonists with immune checkpoint inhibitors (ICIs). ICIs, such as those targeting PD-1/PD-L1, work by releasing the "brakes" on the immune system, allowing T cells to attack cancer cells more effectively. However, their efficacy is often limited in "cold" tumors, which lack pre-existing T-cell infiltration. mdpi.com
STING agonists can convert these immunologically "cold" tumors into "hot," T-cell-inflamed environments. nih.gov The administration of diABZI leads to the production of type I interferons and other cytokines, which promotes the recruitment and activation of dendritic cells (DCs) and cytotoxic CD8+ T cells into the tumor microenvironment. nih.govbiorxiv.org This increased T-cell infiltration enhances the target for ICIs. Furthermore, STING activation can upregulate PD-L1 expression on tumor cells, which, while seemingly counterintuitive, actually creates a stronger dependency on the PD-1/PD-L1 axis, making the tumor more susceptible to blockade by ICIs. nih.govnih.gov
In preclinical models of breast cancer, the combination of a systemically delivered polymer-diABZI conjugate with an anti-PD-1 antibody led to improved inhibition of tumor growth and prolonged survival compared to either agent alone. biorxiv.org This combination fostered an immunogenic tumor microenvironment with more activated macrophages, dendritic cells, and better infiltration of CD8+ T cells. biorxiv.org Similarly, studies with other non-CDN STING agonists like MSA-2 have shown that combination with anti-PD-1 therapy can achieve 100% survival in advanced MC38 colon cancer models. nih.gov This synergy is based on the principle that STING agonists can initiate an on-site, in-situ vaccination effect, stimulating a T-cell response that the ICIs can then sustain and amplify. fupress.net
Table 1: Preclinical Studies of diABZI in Combination with Immune Checkpoint Inhibitors
| Cancer Model | Therapeutic Combination | Key Findings | Reference |
|---|---|---|---|
| Orthotopic Breast Cancer (EO771) | Polymer-diABZI Conjugate + anti-PD-1 | Increased tumor growth inhibition and prolonged survival; enhanced infiltration of activated macrophages, DCs, and CD8+ T cells. | biorxiv.org |
| Colon Cancer (MC38) | MSA-2 (non-CDN STING agonist) + anti-PD-1 | Achieved 100% survival in an advanced tumor model; demonstrated synergistic effect. | nih.gov |
| Resistant Breast Cancer | diABZI + PARP inhibitor (Olaparib) | Overcame PARPi resistance; increased immune infiltration and antitumor activity dependent on NK cells. | aacrjournals.org |
Adjuvant Potential in Cancer Vaccine Development
The potent immune-stimulating properties of STING agonists make them excellent candidates for use as adjuvants in cancer vaccines. mdpi.comresearchgate.net A primary challenge in vaccine development is the low immunogenicity of many tumor antigens, which often fails to elicit a robust and lasting anti-tumor immune response. mdpi.com STING agonists, when co-administered with vaccine antigens, can significantly amplify the immune response by activating the innate immune system. mdpi.comresearchgate.net
Activation of the STING pathway in antigen-presenting cells (APCs), such as dendritic cells, is crucial for this adjuvant effect. It triggers the production of type I interferons and pro-inflammatory cytokines, which promote the maturation of DCs and enhance their ability to present antigens to T cells. researchgate.net This leads to a more potent and durable activation of tumor-antigen-specific CD8+ T cells, the primary effectors of anti-tumor immunity. mdpi.comnih.gov
Preclinical studies have demonstrated the effectiveness of STING agonists in this role. For instance, cyclic dinucleotides (CDNs) have been shown to improve the efficacy of peptide-based vaccines in murine melanoma models. nih.gov The combination of the STING agonist ADU-S100 with a chimeric peptide vaccine showed a synergistic effect in melanoma and lung cancer models. nih.gov While specific data focusing solely on diABZI as a vaccine adjuvant is emerging, the underlying mechanism is well-established. For example, combining STING agonists with agonists for other pattern recognition receptors, like Toll-like receptors (TLRs), has shown even greater synergistic effects, leading to 100% survival in mice with lethal pancreatic cancer in some studies. mdpi.com The strategy of using a STING agonist like diABZI is to revive an immunosuppressed microenvironment, thereby significantly enhancing the vaccine's efficacy. mdpi.com
Table 2: Preclinical Evidence for STING Agonists as Cancer Vaccine Adjuvants
| Cancer Model | Adjuvant/Vaccine Combination | Key Outcomes | Reference |
|---|---|---|---|
| Murine Melanoma | Peptide-based vaccine + CDNs | Improved vaccine effect. | nih.gov |
| Melanoma & Lung Cancer | Chimeric peptide vaccine + ADU-S100 | Demonstrated synergistic effect. | nih.gov |
| B16-F10 Melanoma & EG-7 Lymphoma | K3CpG (TLR9 agonist) + cGAMP (STING agonist) | Significant antitumor effects. | mdpi.com |
| Pancreatic Cancer | K3CpG (TLR9 agonist) + cGAMP (STING agonist) | Maintained 100% survival rate in mice. | mdpi.com |
Sensitization of Cancer Cells to Radiotherapy in Preclinical Studies
Radiotherapy is a cornerstone of cancer treatment that works primarily by inducing DNA damage in cancer cells. Emerging evidence has revealed that the immune system, particularly the cGAS-STING pathway, plays a critical role in the anti-tumor effects of radiation. frontiersin.org Irradiated tumor cells release damaged DNA into the cytoplasm, which can activate the cGAS-STING pathway and trigger an innate immune response. nih.gov However, this endogenous activation is often insufficient to eradicate the tumor.
The administration of an exogenous STING agonist like diABZI can amplify this radiation-induced immune response, creating a powerful synergistic effect. nih.govfrontiersin.org Preclinical studies have shown that diABZI can sensitize non-small cell lung cancer (NSCLC) cells to radiation. nih.gov A study demonstrated that the combination of diABZI with radiation in cultured NSCLC cells led to a reduction in clonogenic survival through an increase in apoptosis. frontiersin.org
The combination of STING agonists and radiotherapy holds the promise of converting immunologically "cold" tumors into "hot" ones, thereby amplifying anti-tumor immunity. nih.gov For example, combining the STING agonist ADU-S100 with radiation therapy in rats with esophageal cancer resulted in decreased tumor volume compared to either treatment alone. nih.gov This approach not only enhances the local effect of radiation but can also contribute to the abscopal effect, where irradiating a primary tumor leads to the regression of distant, non-irradiated metastases, driven by a systemic, T-cell-mediated immune response. frontiersin.org
Table 3: Preclinical Findings on diABZI and Radiotherapy
| Cancer Model | Therapeutic Combination | Reported Outcome | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | diABZI + Radiation | Sensitized cancer cells to radiation; reduced clonogenic survival via increased apoptosis. | nih.govfrontiersin.org |
| Esophageal Cancer (Rats) | ADU-S100 + Radiation | Decreased tumor volume compared to monotherapy. | nih.gov |
| Melanoma & Breast Cancer (Mouse models) | NP-cGAMP + Radiation | Increased control of lung metastases compared to radiation alone. | nih.gov |
Pharmacological Characterization and Chemical Optimization Studies
Structure-Activity Relationship (SAR) Studies of Amidobenzimidazole Analogues
Structure-activity relationship (SAR) studies have been crucial in understanding and optimizing the amidobenzimidazole (ABZI) scaffold for STING activation. acs.orgresearchgate.net The initial discovery of ABZI compounds through high-throughput screening paved the way for the rational design of more potent derivatives. nih.gov
The core structure of diABZI consists of two ABZI monomers connected by a linker, a design that significantly enhances binding affinity and cellular potency compared to the monomeric form and natural CDN ligands. nih.gov
Key findings from SAR studies include:
Dimerization: The dimeric structure is a critical feature. The connection of two ABZI monomers via a four-carbon linker was a deliberate design to synergize the effect of the two symmetry-related binding elements, leading to enhanced potency. nih.gov This dimeric nature allows the molecule to bind at the interface of the homodimer STING complex. acs.org
Amidobenzimidazole Core: The amidobenzimidazole moiety is essential for activity, and modifications to this core have been a primary focus of optimization. patsnap.com
Linker Modification: While the four-carbon linker is effective, research into modifying the linker and other structural hotspots has been conducted to improve properties. acs.orgresearchgate.netnih.gov
Amido Moieties: Conversion of the two amido groups into other heterocyclic motifs, such as triazoles and imidazoles, has yielded compounds with distinct activation patterns against human and murine STING. acs.org For instance, a derivative with a triazole on one side and a cyano group on the other showed strong activation against human STING. acs.org
The unique binding mode of diABZI, which activates STING in an "open lid" conformation without requiring the lid closure typical for CDN binding, may also contribute to its improved potency over natural agonists. nih.gov However, a later study of a highly potent derivative found it induced a "closed," active conformation, suggesting the binding mode may be dependent on the specific ligand's affinity. acs.org
Based on SAR insights, numerous diABZI derivatives have been designed and synthesized to enhance therapeutic properties like potency, solubility, and pharmacokinetic profiles. acs.orgresearchgate.netnih.gov
A notable example is the development of Triazole 40 , identified through structural elaboration on the diABZI scaffold. acs.orgnih.gov This compound demonstrated several improvements over the parent molecule:
Enhanced Solubility: Triazole 40 is over 20-fold more aqueously soluble than the original dimeric agonist (compound 5). acs.orgresearchgate.netnih.gov
Potent Activation: It is a potent activator of both human and murine STING, with EC₅₀ values of 0.24 µM and 39.51 µM, respectively. acs.orgresearchgate.netnih.gov
Improved Pharmacokinetics: It possesses a slightly better pharmacokinetic profile compared to the parent compound. acs.orgresearchgate.netnih.gov
Other synthesized amidobenzimidazole derivatives, such as compounds 16g, 24b, and 24e , also showed high potency and significantly increased the expression of IFN-β, CXCL10, and IL-6. acs.orgresearchgate.netresearchgate.net Compound 24b, in particular, demonstrated impressive antitumor efficacy in mouse models when administered intravenously. acs.orgresearchgate.net Further optimization of diABZI through chemical substitution led to compounds like 4c , which also effectively stimulates STING signaling. researchgate.net These studies highlight the success of rational drug design in creating STING agonists with more desirable, drug-like properties.
Table 1: Activity of Selected diABZI Derivatives
| Compound | Modification Highlight | Activity / Potency (EC₅₀) | Species | Reference |
|---|---|---|---|---|
| diABZI | Parent Dimer | 130 nM | Human | caymanchem.commedchemexpress.com |
| diABZI | Parent Dimer | 186 nM | Mouse | medchemexpress.com |
| Triazole 40 | Amido to Triazole conversion | 0.24 µM | Human | acs.orgresearchgate.netnih.gov |
| Triazole 40 | Amido to Triazole conversion | 39.51 µM | Mouse | acs.orgresearchgate.netnih.gov |
| Compound 24b | Amidobenzimidazole derivative | Effectively triggered phosphorylation of STING, TBK1, and IRF3 | Human | acs.orgresearchgate.net |
Elucidation of Key Structural Motifs for STING Binding Affinity and Potency
Preclinical Pharmacokinetic and Biodistribution Analysis
The preclinical evaluation of diABZI's pharmacokinetic (PK) and biodistribution profile in animal models has been essential to understand its systemic efficacy and limitations.
Following intravenous administration in BALB/c mice, diABZI demonstrates systemic exposure, though it is characterized by a relatively short half-life. targetmol.com
Key pharmacokinetic parameters for diABZI are:
Half-life (t₁/₂): Approximately 1.4 hours. targetmol.com
Clearance (Cl): A defined clearance rate has been measured. researchgate.net
Volume of Distribution (Vss): The volume of distribution has been characterized in mouse models. researchgate.net
Despite the short half-life, the systemic concentrations achieved after injection are greater than the half-maximal effective concentration (EC₅₀) required to activate murine STING. targetmol.com This transient but effective exposure underpins its biological activity. Encapsulating diABZI into liposomal nanoparticles (dLNPs) has been shown to slow its release, resulting in a lower initial blood concentration but a significantly prolonged presence in circulation compared to the free drug. nih.gov After 12 hours, the free diABZI was undetectable, while the dLNP formulation maintained a concentration of 12.9%. nih.gov
Table 2: Pharmacokinetic Profile of diABZI in BALB/c Mice
| Parameter | Value | Reference |
|---|---|---|
| Half-life (t₁/₂) | ~1.4 hours | targetmol.com |
| Systemic Exposure | Concentrations exceed murine EC₅₀ (~200 ng/ml) | targetmol.com |
| Area Under the Curve (AUC₀₋t) | Characterized | researchgate.net |
| Volume of Distribution (Vss) | Characterized | researchgate.net |
| Clearance (Cl) | Characterized | researchgate.net |
The biodistribution of diABZI and its derivatives is a key factor in their therapeutic effect. As a small molecule, diABZI is believed to enter cells through passive transport across the plasma membrane, a mechanism that distinguishes it from CDN agonists which require specific transporters. researchgate.net
Studies on biodistribution and cellular uptake have revealed:
Systemic Distribution: After intravenous injection, diABZI distributes systemically, leading to STING activation in various tissues. This widespread, indiscriminate activation is a potential source of inflammatory toxicities. biorxiv.org
Lymphoid Organ Accumulation: Systemic administration leads to increased 18F-FDG uptake in the spleen, indicating the activation of lymphocytes in secondary lymphoid organs. snmjournals.org
Tumor Accumulation: While the small molecule shows some tumor accumulation, delivery strategies are being explored to enhance this. researchgate.net Conjugating diABZI to a pH-Low Insertion Peptide (pHLIP) was shown to extend its circulation time and target it to acidic cells in the tumor microenvironment, such as cancer-associated fibroblasts and tumor-associated macrophages (TAMs). frontiersin.org Liposomal formulations also enhance tumor accumulation. nih.gov
Cellular Uptake: While free diABZI enters cells via passive diffusion, macromolecular conjugates of diABZI, such as those linked to polymers, are internalized via endocytosis. biorxiv.orgbiorxiv.org Interestingly, even after endocytosis, these conjugates can colocalize with the endoplasmic reticulum, where STING activation occurs. biorxiv.orgbiorxiv.org
A direct relationship exists between the pharmacokinetic properties of diABZI and its observed biological effects. The ability to achieve and sustain therapeutic concentrations is directly linked to its antitumor efficacy.
The intermittent dosing schedule often used in preclinical models (e.g., injections on days 1, 4, and 8) is a strategy to compensate for diABZI's short half-life, allowing for repeated stimulation of the immune system. targetmol.com This regimen has resulted in significant tumor growth inhibition and even complete tumor regression in a high percentage of mice in syngeneic colon tumor models. caymanchem.comresearchgate.netcaymanchem.com
The systemic exposure leads to the activation of T and B lymphocytes in the spleen, which correlates with dose-dependent increases in immune activation markers. snmjournals.org This systemic immune priming is critical for the therapeutic response, as the antitumor effects are significantly diminished in the absence of CD8⁺ T cells. researchgate.net The efficacy of newer derivatives like Triazole 40 is attributed to their improved pharmacokinetic profiles, which allow for better tolerance and significant antitumor efficacy in vivo. acs.orgresearchgate.netnih.gov Therefore, the biological efficacy of diABZI and its analogues is not merely a function of their potency but is intricately linked to their pharmacokinetic behavior, which governs their ability to effectively engage the STING pathway in relevant immune cells and tumor tissues over time.
Tissue-Specific Distribution and Cellular Uptake Mechanisms
Strategies for Modulating In Vivo Inflammatory Responses
The potent inflammatory response triggered by the stimulator of interferon genes (STING) pathway is a double-edged sword. While essential for anti-tumor and anti-viral immunity, excessive or chronic STING activation can lead to detrimental systemic inflammation and autoimmune-like toxicities. researchgate.netnih.gov The compound diABZI STING agonist-1, a powerful non-cyclic dinucleotide (CDN) activator of STING, induces a robust production of type I interferons and pro-inflammatory cytokines. medchemexpress.cominvivogen.cominvivogen.com Systemic administration can lead to a marked increase in inflammatory cytokines in plasma. researchgate.net Therefore, a critical aspect of its pharmacological and chemical optimization involves developing strategies to control and direct this inflammatory activity, maximizing therapeutic benefit in target tissues like tumors while minimizing systemic, off-target effects. mersana.comnih.gov Key strategies revolve around sophisticated, targeted delivery systems and the careful modulation of administration routes to optimize the balance between local and systemic immune activation.
Targeted Delivery Approaches (e.g., Antibody-Drug Conjugates, Nanoparticles)
To enhance the therapeutic index of diABZI, researchers have focused on delivery systems that can specifically target pathological sites, such as the tumor microenvironment (TME). These approaches aim to concentrate the agonist where it is needed, thereby increasing local efficacy and reducing the risk of systemic inflammatory side effects. mersana.comacs.org
Antibody-Drug Conjugates (ADCs)
One of the most promising targeted strategies is the development of antibody-drug conjugates (ADCs), a modality that leverages the specificity of antibodies to deliver a potent payload directly to cancer cells. acs.org In this paradigm, diABZI (or a derivative) is attached via a specialized linker to a monoclonal antibody that targets an antigen overexpressed on tumor cells. acs.orgrcsb.org This approach offers several advantages:
Active and Targeted Delivery : ADCs actively deliver the STING agonist to desired cell types within the TME, overcoming potential solubility or permeability issues of the free drug and achieving high tumor specificity. mersana.com
Improved Therapeutic Index : By localizing the immune activation to the tumor, ADCs can minimize systemic cytokine release and associated inflammation. mersana.comnih.gov Studies comparing a targeted STING ADC to systemically administered diABZI showed that the ADC approach led to superior anti-tumor effects with significantly lower levels of systemic cytokines. mdpi.com
Enhanced Pharmacokinetics : The antibody component significantly improves the pharmacokinetic profile, increasing the half-life and tumor exposure of the STING agonist payload. mersana.com
Recent research has led to the creation of novel ADCs, referred to as immune-stimulating antibody conjugates (ISACs). For example, a conjugate of the HER2-targeting antibody Trastuzumab with a diABZI derivative (TZ-dSA3-12) demonstrated potent STING pathway activation specifically within the TME. nih.gov This was achieved through a synergistic mechanism involving both the antibody's targeting (Fab) region and its immune-activating (Fc) region. nih.gov Crucially, this conjugate showed approximately 75-fold lower activity in normal immune cells, demonstrating a significant reduction in off-target effects. nih.gov
Nanoparticles
Nanoparticle-based delivery systems offer another versatile strategy to overcome the limitations of free diABZI, such as its low serological stability and poor cell membrane penetration. dovepress.comnih.gov Encapsulating diABZI into nanoparticles can enhance its stability, prolong circulation time, and promote accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govdovepress.comfrontiersin.org These systems are designed to facilitate the intracellular release of the agonist, which is necessary for it to engage the STING protein on the endoplasmic reticulum. dovepress.comnih.gov
Various nanoparticle platforms have been explored for diABZI delivery:
Lipid-based Nanoparticles (LNPs) : Liposomes have been used to encapsulate diABZI (dLNPs), significantly improving its delivery into tumor cells and macrophages. nih.gov In mouse models, dLNPs led to higher expression of IFN-β and greater recruitment of cytotoxic CD8+ T cells in the tumor compared to free diABZI. nih.gov
Polymer-Drug Conjugates : Researchers have developed STING-activating polymer-drug conjugates (SAPCon), where diABZI is attached to a hydrophilic polymer backbone via an enzyme-responsive linker. biorxiv.orgbiorxiv.org This platform extends the drug's half-life and promotes tumor accumulation, with enzyme-mediated release inside the tumor enhancing local STING activation. biorxiv.org SAPCon treatment resulted in significant tumor reduction and a 37.5% complete response rate in a breast cancer model, an improvement over previous nanoparticle systems. biorxiv.org
Multi-component Nanoplatforms : Complex nanostructures have been engineered for combination therapy. One such system, a triple-combination nanoplatform designated "GPS," involved encapsulating diABZI within a polymer-conjugated gemcitabine (B846) (a chemotherapy drug) prodrug, with the nanoparticle surface modified with PD-L1 antibodies. dovepress.com This surface modification not only targets the nanoparticle to PD-L1-expressing tumor cells but also blocks an immune checkpoint, demonstrating a multi-pronged therapeutic approach. dovepress.comresearchgate.net
Modulation of Delivery Routes to Optimize Local vs. Systemic Effects
The choice of administration route is a fundamental strategy for controlling the biodistribution of diABZI and balancing the desired local anti-tumor effects against potentially harmful systemic inflammation.
Local Delivery
Direct intratumoral injection is a common approach for STING agonists, designed to maximize drug concentration at the tumor site and initiate a potent, localized immune response. mdpi.com This can convert an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune attack. nih.gov However, this route has significant limitations. For one, it is only feasible for accessible, injectable tumors, precluding treatment of many metastatic diseases. mersana.com Furthermore, due to their small size, molecules like diABZI can diffuse rapidly out of the tumor tissue even after local injection, leading to a short duration of action and potential systemic side effects. nih.gov
Studies have also shown that local administration can still provoke strong inflammatory responses that require careful management. For instance, endotracheal administration of a low dose of diABZI in mice triggered acute neutrophilic inflammation and features of acute respiratory distress syndrome (ARDS), highlighting that even localized delivery can have potent, and potentially adverse, inflammatory consequences. researchgate.netx-mol.com
Systemic Delivery
A key advantage of diABZI over many first-generation CDN STING agonists is its demonstrated activity following systemic (e.g., intravenous) administration. invivogen.comfrontiersin.org Systemic delivery allows the drug to reach all tumor lesions, including metastases, which is a critical capability for treating advanced cancer. mersana.com Pharmacokinetic studies in mice following intravenous injection showed that diABZI has systemic exposure with a relatively short half-life of 1.4 hours, but achieves concentrations sufficient to activate STING. medchemexpress.comtargetmol.com
The primary challenge of systemic delivery is managing the widespread immune activation it can cause. researchgate.netnih.gov Systemic exposure to a potent STING agonist can lead to a "cytokine storm," a dangerous overproduction of inflammatory cytokines that can cause significant toxicity. researchgate.net This risk is the main impetus for the development of the targeted ADC and nanoparticle strategies discussed previously. These advanced delivery systems are designed to be administered systemically, allowing them to reach disseminated tumors, but they keep the diABZI payload inactive until it is released within the target tumor microenvironment, thereby combining the broad reach of systemic administration with the safety of localized immune activation. mersana.comacs.org
Advanced Research Methodologies and Analytical Techniques
In Vitro Cellular Assays
In vitro cellular assays are fundamental in characterizing the biological activity of diABZI STING agonist-1. These assays, conducted in controlled laboratory settings using cell cultures, provide initial insights into the compound's efficacy and mechanism.
Reporter gene assays are a key tool for quantifying the activation of specific signaling pathways. For this compound, these assays are used to measure the activation of the NF-κB and Interferon Regulatory Factor (IRF) pathways, which are downstream of STING activation. invivogen.cominvivogen.com
In these assays, cell lines such as human monocytic THP-1 cells are engineered to contain a reporter gene linked to a response element for either NF-κB or IRF. invivogen.com When this compound activates the STING pathway, transcription factors like NF-κB and IRF3 are activated, bind to their respective response elements, and drive the expression of the reporter gene. The product of the reporter gene, often an enzyme like secreted alkaline phosphatase (SEAP) or luciferase, can be easily quantified, providing a measure of pathway activation. invivogen.cominvivogen.com
Studies have shown that diABZI induces a dose-dependent activation of both NF-κB and IRF pathways in THP-1 dual reporter cells. invivogen.cominvivogen.com For instance, agonist activity at STING in human THP-1 Dual cells has been assessed by measuring IRF and NF-κB reporter activation after a 20-hour incubation period. medchemexpress.commedchemexpress.cn
| Cell Line | Pathway Activated | Reporter System | EC50 (diABZI) | Reference |
| THP-1 Dual | IRF | QUANTI-Blue SEAP | 0.035 µM | medchemexpress.commedchemexpress.cn |
| THP-1 Dual | NF-κB | QUANTI-Blue SEAP | 0.055 µM | medchemexpress.commedchemexpress.cn |
| THP-1 Dual | IRF | QUANTI-Luc | Dose-dependent increase | invivogen.cominvivogen.com |
| THP-1 Dual | NF-κB | QUANTI-Blue | Dose-dependent increase | invivogen.cominvivogen.com |
Immunoblotting, or Western blotting, is used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation, which is a key indicator of protein activation. In the context of this compound, immunoblotting is used to confirm the activation of the STING pathway by detecting the phosphorylation of STING itself and downstream signaling proteins like TANK-binding kinase 1 (TBK1), IRF3, and STAT1. researchgate.netnih.gov
Research has shown that treatment of various cell types, including melanoma cells and T cells, with diABZI leads to increased phosphorylation of STING, TBK1, and IRF3. researchgate.netnih.gov For example, in C32 melanoma cells, treatment with diABZI resulted in enhanced phosphorylation of both TBK1 and STING. researchgate.net Similarly, in 1G4 HA-T cells, diABZI stimulation led to increased phosphorylation of STING, IRF3, NF-κB, and TBK1. nih.gov Interestingly, some studies have also observed a downregulation of total STING protein levels following diABZI treatment, which is suggested to be due to its degradation. researchgate.net
Upon activation by this compound, the STING pathway induces the production and secretion of a wide range of cytokines and chemokines. Multiplex immunoassays, such as Luminex assays, are employed to simultaneously quantify the levels of multiple cytokines and chemokines in cell culture supernatants or serum. researchgate.netuzh.ch
Studies have demonstrated that diABZI induces the secretion of type I interferons (IFN-α, IFN-β), pro-inflammatory cytokines (e.g., IL-6, TNF-α), and chemokines (e.g., CXCL10, CXCL1) in various cell types, including human peripheral blood mononuclear cells (PBMCs) and murine macrophages. researchgate.netbiomol.comcaymanchem.com For instance, treatment of human macrophages with diABZI-4 led to the secretion of type I IFNs, IL-6, TNFα, and IP-10 (CXCL10). acs.org In mice, diABZI administration increased serum levels of IFN-β, IL-6, TNF, and CXCL1. biomol.comcaymanchem.com
| Cytokine/Chemokine | Cell Type/Model | Effect of diABZI | Reference |
| IFN-β | Human PBMCs | Increased secretion (EC50 = 130 nM) | biomol.comcaymanchem.com |
| IFN-β, IL-6, TNF, CXCL1 | Wild-type mice | Increased serum levels | medchemexpress.commedchemexpress.cnbiomol.comcaymanchem.com |
| IFNα, IFNβ, CXCL10, IL-6, TNFα, CXCL1, IL-10 | Murine macrophages | Induced release | researchgate.net |
| IFNβ, IL-6, IP-10 (CXCL10) | Human airway epithelial tissues | Dose-dependent production | acs.org |
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells in a heterogeneous population. In research involving this compound, flow cytometry is utilized to phenotype immune cells, assess their activation status, and measure functional responses.
For example, flow cytometry can be used to identify and quantify different immune cell populations within tumors, such as T cells (CD3+, CD4+, CD8+), B cells (CD19+), monocytes, and neutrophils, following diABZI treatment. nih.gov Studies have shown that systemic administration of diABZI in tumor-bearing mice leads to a significant increase in the infiltration of CD8+ T cells into the tumor microenvironment. nih.gov Furthermore, the activation status of these cells can be assessed by staining for activation markers like CD80, CD86, and granzyme B. acs.orgnih.govbiorxiv.org Functional assays, such as measuring T cell proliferation using dyes like CFSE, can also be analyzed by flow cytometry. nih.govresearchgate.net
Quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq) are used to measure changes in gene expression in response to this compound. qRT-PCR is used to quantify the expression of specific target genes, while RNA-seq provides a comprehensive, unbiased view of the entire transcriptome.
These techniques have been instrumental in demonstrating that diABZI treatment leads to the upregulation of numerous genes involved in the innate immune response, particularly interferon-stimulated genes (ISGs) such as IFNB1, IFIT1, ISG15, and CMPK2. plos.orgnih.govoup.com For instance, RNA-seq analysis of THP-1 macrophages treated with diABZI revealed increased expression of CMPK2 and IFNβ. plos.org Similarly, diABZI treatment of Calu-3 cells led to a significant increase in the mRNA levels of IFIT1. nih.gov
Air-liquid interface (ALI) models are advanced in vitro systems that closely mimic the structure and function of the human respiratory epithelium. stemcell.com In these models, primary human bronchial or nasal epithelial cells are cultured on permeable supports, with the basal side in contact with culture medium and the apical side exposed to air. stemcell.com This allows the cells to differentiate into a pseudostratified epithelium containing ciliated, goblet, and basal cells, recapitulating the in vivo airway environment. stemcell.com
ALI models are particularly valuable for studying the effects of this compound on respiratory viral infections. Research has shown that diABZI can effectively reduce the viral load of SARS-CoV-2 and influenza virus in primary human bronchial epithelial cells cultured in ALI systems. biomol.comcaymanchem.comnih.govmdpi.com For example, diABZI treatment has been shown to decrease the level of SARS-CoV-2 RNA in these models. biomol.comcaymanchem.com These studies highlight the potential of STING agonists as broad-spectrum antiviral agents for respiratory infections. nih.gov
Quantitative Real-Time PCR and RNA Sequencing for Gene Expression Analysis
In Vivo Preclinical Model Systems
The evaluation of diABZI's therapeutic potential relies heavily on robust in vivo preclinical model systems. These models are crucial for understanding the compound's efficacy and mechanism of action in a complex biological environment.
Genetically Modified Animal Models (e.g., STING-deficient mice)
Establishment and Monitoring of Syngeneic Tumor Models
Syngeneic tumor models, where immunocompetent mice are implanted with tumors derived from the same genetic background, are a cornerstone of immuno-oncology research. fupress.net These models allow for the study of the interplay between the tumor, the immune system, and therapeutic agents like diABZI. The CT26 colorectal cancer model in BALB/c mice is a frequently used system to evaluate the anti-tumor efficacy of diABZI. fupress.netmdpi.com In these models, systemic administration of diABZI has been shown to lead to significant tumor regression and improved survival, with a high percentage of mice becoming tumor-free. fupress.netmdpi.comfrontiersin.org
Monitoring of these tumor models involves regular measurement of tumor volume to track growth inhibition. snmjournals.org Furthermore, advanced imaging techniques such as 18F-FDG PET scans are used to visualize systemic effects, including lymphocyte activation in lymphoid tissues like the spleen and lymph nodes following diABZI treatment. snmjournals.orgnih.gov Analysis of the tumor microenvironment through techniques like flow cytometry reveals changes in immune cell populations, such as an increase in activated T cells, which are crucial for the anti-tumor response. nih.gov Studies have also utilized other syngeneic models, including prostate cancer (RM1) and pancreatic cancer models (KP4662), further demonstrating the broad potential of diABZI in different cancer types. snmjournals.orgnih.gov
Viral Challenge Models for Antiviral Efficacy Assessment
The role of the STING pathway in antiviral defense has prompted the evaluation of diABZI in various viral challenge models. nih.gov These models are essential for assessing the compound's ability to stimulate an innate immune response capable of controlling and clearing viral infections. Research has demonstrated that diABZI and its analogs, like diABZI-4, are effective against a range of respiratory viruses. acs.orgresearchgate.net
In vitro studies using human airway epithelial cells have shown that diABZI can protect against viruses such as influenza A virus (IAV), common cold coronaviruses, human rhinovirus (HRV), and SARS-CoV-2. acs.orgresearchgate.netmdpi.com The antiviral activity is then tested in vivo using relevant animal models. For SARS-CoV-2, K18-hACE2 transgenic mice, which express the human ACE2 receptor, have been used to demonstrate that intranasal administration of a diABZI analog can confer protection from severe respiratory disease. nih.govcaymanchem.comuni-muenchen.de Similarly, diABZI has been shown to inhibit IAV replication in mice, although the effect may be transient. acs.org Researchers have also utilized models of herpes simplex encephalitis, where STING-deficient mice are highly susceptible to infection, to test the protective effects of diABZI. nih.gov These models are critical for understanding the therapeutic window and potential of STING agonists as host-directed antiviral therapies. nih.govnih.gov
Biophysical and Structural Biology Techniques
Understanding the direct interaction between diABZI and its target, STING, at a molecular level is crucial for rational drug design and optimization. Biophysical and structural biology techniques provide this detailed insight.
Crystallography and Cryo-Electron Microscopy for STING-diABZI Complex Elucidation
X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the three-dimensional structure of proteins and their complexes with ligands. biorxiv.orgresearchgate.netrcsb.orgfrontiersin.org Structural studies of the STING-diABZI complex have revealed key aspects of their interaction. It has been shown that diABZI binds to the C-terminal domain of the STING dimer. mdpi.comnih.gov
Binding Affinity Determinations (e.g., EC50, KD values)
Quantifying the binding affinity and functional potency of diABZI is essential for its characterization. Various biophysical techniques are employed to determine key parameters such as the half-maximal effective concentration (EC50) and the dissociation constant (KD).
The EC50 value represents the concentration of the agonist that produces 50% of the maximum possible response in a cellular assay. For this compound, EC50 values for inducing IFN-β secretion have been reported to be approximately 130 nM for human STING and 186 nM for mouse STING. medchemexpress.comselleckchem.com Other diABZI analogs have shown EC50 values in the low nanomolar to micromolar range depending on the specific analog and the cell type used. nih.govbiomol.combiorxiv.org
The KD value is a measure of the binding affinity between the ligand and the protein. A lower KD indicates a stronger binding affinity. Isothermal calorimetry (ITC) has been used to determine the KD of diABZI for recombinant human STING, with one study reporting a KD of approximately 527 nM. biorxiv.orgbiorxiv.org Another analog, diABZI STING agonist 2, was reported to have a much higher affinity with an apparent KD value of 1.6 nM. biomol.comcaymanchem.com These quantitative data are crucial for structure-activity relationship (SAR) studies and for the selection of the most potent compounds for further development. acs.org
Interactive Data Table: Binding Affinity and Potency of diABZI and its Analogs
| Compound | Parameter | Value | Species | Assay/Method |
| This compound | EC50 | 130 nM | Human | IFN-β secretion |
| This compound | EC50 | 186 nM | Mouse | IFN-β secretion |
| diABZI | KD | ~527 nM | Human | Isothermal Calorimetry |
| diABZI STING agonist 2 | KD | 1.6 nM | Human | Not specified |
| diABZI STING agonist 2 | EC50 | 3.1 µM | Human | IFN-β secretion (PBMCs) |
| diABZI-amine | EC50 | 60.9 nM | Human | IRF signaling (THP1-Dual) |
| diABZI-amine | EC50 | 2.24 µM | Murine | IFN-β production (splenocytes) |
| diABZI-V/C-DBCO | EC50 | 1.47 nM | Human | IRF signaling (THP1-Dual) |
| diABZI-V/C-Mal | EC50 | 314 nM | Human | IRF signaling (THP1-Dual) |
| diABZI-V/C-Mal | EC50 | 3.38 µM | Murine | IFN-β production (splenocytes) |
Future Research Directions and Translational Perspectives
Exploration of diABZI STING Agonist-1 in Additional Preclinical Disease Models
Initial preclinical studies have demonstrated the potent antitumor effects of diABZI in models such as colon and breast cancer. caymanchem.combiorxiv.org However, the therapeutic potential of diABZI extends beyond these initial findings and warrants investigation in a wider array of preclinical disease models.
Oncological Indications:
Pancreatic Cancer: Preclinical studies in pancreatic cancer models have shown that diABZI can alter the tumor architecture and immune profile, leading to increased survival. It enhances the frequency and activity of cytotoxic T cells while reducing suppressive regulatory T cells.
Non-Small Cell Lung Cancer (NSCLC): Research has indicated that diABZI can sensitize NSCLC to radiation therapy, suggesting a synergistic potential in this hard-to-treat cancer. nih.gov
Metastatic Disease: The ability of diABZI to be administered systemically makes it a promising candidate for treating metastatic cancers. nih.gov Studies focusing on its efficacy in models of lung, liver, and bone metastasis are crucial.
Infectious Diseases:
Viral Infections: DiABZI has shown promise against a range of viruses. It has been found to be effective in controlling SARS-CoV-2 infection, including its variants, in preclinical models. news-medical.net Its antiviral activity extends to other respiratory viruses like human parainfluenza virus and rhinovirus. news-medical.netmdpi.com Research has shown it inhibits the cytopathic effect of the common cold human coronavirus 229E. caymanchem.com
Development of Next-Generation STING Agonists with Improved Research Profiles
While diABZI represents a significant leap forward, the development of next-generation STING agonists with enhanced properties is a key area of future research. The goal is to create compounds with improved druggability, better pharmacokinetic and pharmacodynamic profiles, and potentially reduced off-target effects. rsc.org
Several promising non-CDN agonists have emerged, including SR-717 and MSA-2, which exhibit encouraging efficacy. rsc.orgnih.gov Researchers are also exploring novel delivery systems to improve the stability and targeting of STING agonists. nih.gov These include nanoparticle systems, lipid microparticles, and antibody-drug conjugates. nih.govfrontiersin.org
A recent development is the creation of STING-activating polymer-drug conjugates (SAPCon). This platform involves attaching a diABZI prodrug to a hydrophilic polymer backbone, which can enhance tumor accumulation and controlled intracellular drug release. biorxiv.org Another innovative approach is the design of photoactivatable STING agonists, which would allow for precise, light-controlled activation of the STING pathway. rsc.org
Investigation of Combination Therapeutic Modalities
The true potential of diABZI and other STING agonists may lie in their use as part of combination therapies. By activating the innate immune system, they can create a more favorable tumor microenvironment for other treatments to work effectively. nih.govfrontiersin.org
Combination with Immune Checkpoint Inhibitors (ICIs): The activation of STING leads to the production of type I interferons, which can enhance the priming and recruitment of T cells into the tumor. frontiersin.orgmdpi.com This makes the combination of STING agonists with ICIs like anti-PD-1/PD-L1 antibodies a highly synergistic strategy. nih.gov Preclinical studies have shown that this combination can overcome resistance to immunotherapy. nih.gov In a mouse model of triple-negative breast cancer, combining a polymer-diABZI conjugate with anti-PD-1 therapy significantly improved tumor growth reduction and survival. biorxiv.org
Combination with Radiation Therapy: Radiation therapy can induce the release of cytosolic DNA from tumor cells, which in turn activates the cGAS-STING pathway. nih.gov Combining radiation with a STING agonist like diABZI can amplify this effect, leading to a more robust anti-tumor immune response. nih.gov This has been demonstrated to be effective in models of non-small cell lung cancer and esophageal cancer. nih.gov
Combination with Other Therapies:
PARP Inhibitors: In preclinical models of PARP inhibitor-resistant breast cancer, the combination of the PARP inhibitor olaparib (B1684210) with diABZI was able to overcome resistance in a manner dependent on NK cell function. aacrjournals.org
CAR-T Cell Therapy: STING agonists may synergize with CAR-T cell therapies to improve their efficacy. nih.gov
Cancer Vaccines: STING agonists have been investigated as powerful adjuvants for cancer vaccines, enhancing the T cell response against tumor antigens. mdpi.comfrontiersin.org
Elucidation of Novel STING-Independent or Off-Target Cellular Mechanisms
While the primary mechanism of action of diABZI is through STING activation, it is important to investigate potential STING-independent or off-target effects. Understanding these mechanisms is crucial for a complete picture of the compound's biological activity and for predicting potential side effects.
Research has suggested that STING activation can induce a form of programmed cell death known as PANoptosis, a hybrid of apoptosis, necroptosis, and pyroptosis. Furthermore, some studies indicate that STING can activate atypical autophagy through a mechanism independent of interferon induction. frontiersin.org In certain contexts, the antiviral activity of diABZI has been shown to rely on different pathways; for instance, its effect against parainfluenza virus is primarily dependent on type I interferon responses, while its activity against rhinovirus requires autophagy-related pathways.
Biomarker Identification for Predicting Research Efficacy in Preclinical Settings
To optimize the use of diABZI and other STING agonists, it is essential to identify biomarkers that can predict treatment efficacy in preclinical models. These biomarkers could help in selecting the most appropriate tumor types and patient populations for future clinical trials.
One promising approach is the use of 18F-FDG PET imaging. nih.govsnmjournals.org Systemic administration of diABZI has been shown to significantly increase 18F-FDG uptake in the spleen, which correlates with lymphocyte activation. snmjournals.orgnih.gov This suggests that 18F-FDG PET could serve as a non-invasive pharmacodynamic biomarker to guide dosing and scheduling. nih.govsnmjournals.org
Other potential biomarkers include the expression levels of STING itself within the tumor, as well as the presence of specific immune cell populations, such as CD8+ T cells and NK cells, in the tumor microenvironment. aacrjournals.orgd-nb.info Transcriptional signatures related to glycolysis and immune activation in T and B lymphocytes have also been identified following STING agonist treatment. nih.gov
Q & A
Q. What is the mechanism of action of diABZI STING agonist-1 in activating the STING pathway?
this compound binds to STING, inducing its dimerization and subsequent phosphorylation of TBK1 and IRF3. This triggers a type I interferon (IFN) response, which activates downstream antiviral and antitumor immune pathways. Key validation methods include Western blotting for phosphorylated IRF3 and STING dimerization assays .
Q. What experimental models are commonly used to study this compound’s antitumor effects?
Preclinical models include:
- Burkitt lymphoma : Adoptive transfer of hematopoietic stem/progenitor cells (HSPCs) overexpressing oncogenes (e.g., c-Myc) to study tumor suppression via p53 activation .
- Colorectal cancer (CT-26) : Syngeneic mouse models for evaluating tumor growth inhibition and survival rates post-intravenous diABZI administration .
- In vitro systems : Primary human respiratory epithelial cells for antiviral studies .
Q. What are the standard protocols for in vitro administration of this compound?
- Solubility : Prepare stock solutions in DMSO (95 mg/mL) or water (25 mg/mL) with low-frequency sonication to ensure dissolution .
- Dosing : Use EC50 values of 130 nM (human) and 186 nM (mouse) for STING activation. Validate efficacy via IFN-β ELISA or qPCR for ISG15/IFIT1 .
Advanced Research Questions
Q. How can researchers resolve contradictions in diABZI’s dual role in promoting apoptosis and cell proliferation?
In Burkitt lymphoma, diABZI represses Fbw7, stabilizing c-Myc (pro-proliferation) while activating p53 (pro-apoptosis). To dissect these effects:
- Perform dose-response assays to identify thresholds for apoptosis vs. proliferation.
- Use p53-knockout models to isolate c-Myc-driven proliferation .
- Analyze cell cycle markers (e.g., cyclin D1) and apoptosis markers (e.g., cleaved caspase-3) in parallel .
Q. What strategies enhance diABZI’s efficacy in combination therapies?
- DNA-PK inhibition : Co-treatment with NU7441 enhances STING activation by blocking DNA-PKcs-mediated suppression of TBK1/IRF3 phosphorylation, increasing IFN-β and ISG expression .
- Checkpoint inhibitors : Combine with anti-PD-1/PD-L1 to augment T-cell responses in immunologically "cold" tumors .
Q. How does diABZI’s pharmacokinetic profile influence experimental design?
- Half-life : 1.4 hours in mice, requiring intermittent dosing (e.g., days 1, 4, 8) to maintain therapeutic concentrations .
- Tissue specificity : Monitor splenic 18F-FDG uptake via PET imaging to track immune activation dynamics, as serum IFN-β levels decline rapidly post-administration .
Q. What methods validate STING activation specificity in diABZI-treated models?
- Surface plasmon resonance (SPR) : Measure binding kinetics to human STING isoforms .
- STING-knockout cells : Confirm loss of IFN response in CRISPR-edited models .
- Cross-species validation : Test EC50 differences between human (130 nM) and mouse (186 nM) STING .
Data Analysis & Technical Challenges
Q. How should researchers address variability in diABZI’s antiviral effects across SARS-CoV-2 variants?
- Variant-specific assays : Compare diABZI’s inhibition of viral replication in B.1.351 (South African) vs. ancestral strains using primary airway epithelial cells .
- NF-κB pathway analysis : Quantify IL-6/TNF-α suppression via luciferase reporters or multiplex cytokine arrays .
Q. What are the limitations of using diABZI in long-term in vivo studies?
- Toxicity : Monitor acute respiratory distress syndrome (ARDS) risk via histopathology in lung tissues .
- Immune exhaustion : Track CD8+ T-cell dysfunction via PD-1/TIM-3 expression in chronic dosing regimens .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
